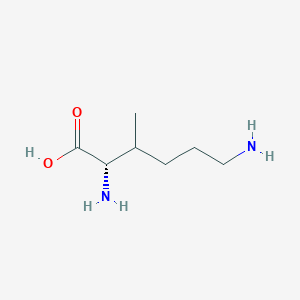
3-Methyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-L-lysine is a derivative of the amino acid lysine, where the sidechain ammonium group has been methylated. This compound plays a significant role in various biological processes, particularly in the regulation of gene expression through epigenetic modifications . Methylation of lysine residues in histones can alter the binding of DNA to histones, thereby affecting gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Methyl-L-lysine involves several synthetic routes. One common method is the formaldehyde-formic acid methylation of Nα-carbobenzoxy-Nε-benzyl-L-lysine . Another method involves the direct methylation of Nα-Fmoc-lysine using formaldehyde and sodium cyanoborohydride, followed by quaternization with methyl iodide . These methods provide selective mono-, di-, and trimethylation of lysine.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation techniques. These methods are more economical and environmentally friendly compared to chemical synthesis . The fermentation process can be optimized by controlling pH, dissolved oxygen levels, and fermentation medium composition .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-L-lysine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the methyl group back to its original form.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include hydroxylated derivatives, demethylated lysine, and various substituted lysine derivatives .
Scientific Research Applications
3-Methyl-L-lysine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of methylated peptides and proteins.
Biology: It plays a crucial role in the study of epigenetic modifications and gene regulation.
Medicine: It is being explored for its potential in cancer therapy by targeting lysine methylation pathways.
Industry: It is used in the production of antimicrobial agents and food preservatives.
Mechanism of Action
The mechanism of action of 3-Methyl-L-lysine involves its role in epigenetic regulation. The methylation of lysine residues in histones alters the binding of DNA to histones, affecting gene expression . This process is mediated by lysine methyltransferases, which transfer a methyl group from S-adenosyl-L-methionine to the lysine residue . The methylated lysine residues can then recruit other proteins that modulate chromatin structure and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 6-N-Methyllysine
- 6-N,N-Dimethyllysine
- 6-N,N,N-Trimethyllysine
Comparison
3-Methyl-L-lysine is unique due to its specific methylation pattern, which affects its interaction with other molecules and its role in epigenetic regulation . Compared to other methylated lysines, this compound has distinct biological activities and applications, particularly in the study of gene expression and epigenetics .
Properties
CAS No. |
61475-86-3 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2S)-2,6-diamino-3-methylhexanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-5(3-2-4-8)6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11)/t5?,6-/m0/s1 |
InChI Key |
FSPHIBLXJRNTSN-GDVGLLTNSA-N |
Isomeric SMILES |
CC(CCCN)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(CCCN)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Methoxyphenyl)-2-methyl-2-azabicyclo[3.2.1]octan-8-one](/img/structure/B14572274.png)
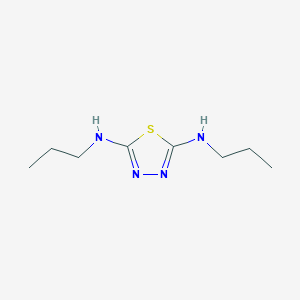

![5-{[3,5-Bis(dimethylamino)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14572284.png)
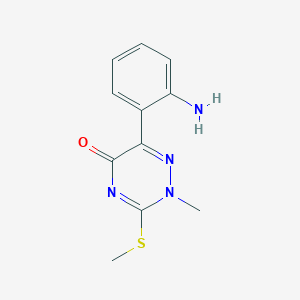
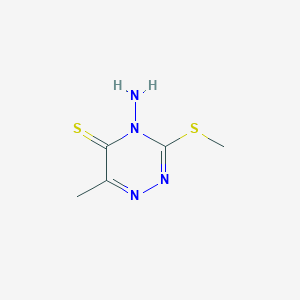
![4-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14572304.png)
![Prop-2-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B14572319.png)
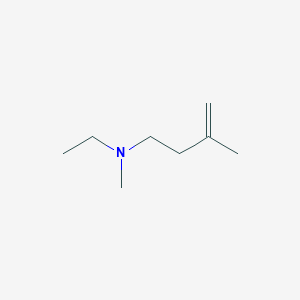
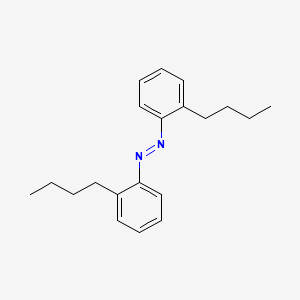
![(4E)-4-[(3-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14572346.png)
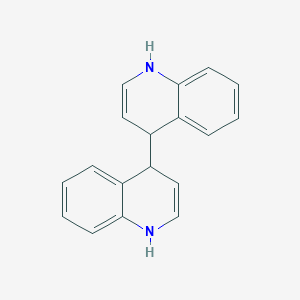
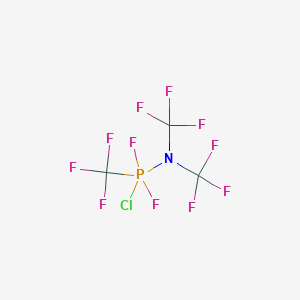
![8-Methyl-2-(methylsulfanyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14572366.png)
